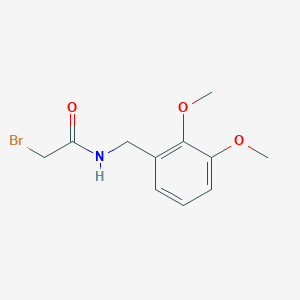

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEXYETYOJMHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 2 Bromo N 2,3 Dimethoxybenzyl Acetamide

Strategic Synthetic Routes

The formation of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide can be achieved by either forming the amide bond from pre-functionalized precursors or by introducing the bromine atom onto a pre-formed amide scaffold.

This approach focuses on constructing the central amide linkage as the key step.

One of the most direct and widely employed methods for the synthesis of N-substituted-2-bromoacetamides is the reaction of a primary or secondary amine with bromoacetyl bromide. researchgate.net In this case, 2,3-dimethoxybenzylamine (B1293678) acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide (HBr) byproduct that is formed, driving the reaction to completion. A variety of bases and solvent systems can be employed, including aqueous sodium carbonate or tertiary amines like triethylamine (B128534) in an inert organic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). irejournals.com

The general reaction is as follows: 2,3-dimethoxybenzylamine + Bromoacetyl bromide → this compound + HBr

Table 1: Representative Conditions for Amidation with Bromoacetyl Bromide Note: This table shows examples for analogous reactions, as specific data for the 2,3-dimethoxybenzyl substrate is not detailed in the provided sources.

| Amine Substrate | Base | Solvent | Temperature | Yield (%) |

| 4-Chloroaniline | Sat. K₂CO₃ (aq) | Dichloromethane | Room Temp. | N/A |

| Various substituted amines | 5% Na₂CO₃ (aq) | N/A | N/A | N/A |

| 2-Amino-5-chlorobenzonitrile | N/A | Dichloromethane | N/A | N/A |

Data compiled from analogous reactions described in the literature. researchgate.netirejournals.com

An alternative, though less direct, strategy for forming N-substituted acetamides involves the use of N-acetylcarbamate salts, such as benzyl (B1604629) N-acetylcarbamate potassium salt (BENAC-K). jst.go.jp These reagents function as N-acetamide nucleophile equivalents. The reaction proceeds via a nucleophilic substitution (Sₙ2) pathway where the carbamate (B1207046) anion displaces a halide or other leaving group from an electrophile. jst.go.jp

To synthesize the target molecule via this route, one would react an N-acetylcarbamate salt with 2,3-dimethoxybenzyl bromide. This would form an intermediate, N-acetyl-N-(benzyloxycarbonyl)-2,3-dimethoxybenzylamine. Subsequent cleavage of the benzyloxycarbonyl (Cbz) protecting group would yield N-(2,3-dimethoxybenzyl)acetamide. This product would then require a separate, subsequent halogenation step (as described in section 2.1.2) to introduce the bromine at the α-position, yielding the final target compound. Therefore, this method forms the N-benzyl bond first, rather than the amide bond directly with the bromoacetyl moiety.

Table 2: Alkylation of N-Acetylcarbamate Salts with Alkyl Halides

| N-Acetylcarbamate Salt | Alkyl Halide | Solvent | Temperature (°C) |

| PM-BENAC-K | Propargyl bromide | DMF | 0 |

| 2,4-DM-BENAC-K | (Bromomethyl)cyclohexane | DMF | 60 |

Data sourced from studies on p-methoxybenzyl (PM) and 2,4-dimethoxybenzyl (2,4-DM) N-acetylcarbamate potassium salts. jst.go.jp

This synthetic strategy involves the initial preparation of N-(2,3-dimethoxybenzyl)acetamide, followed by the selective introduction of a bromine atom at the α-position of the acetyl group. This is a common and effective method for preparing α-halo carbonyl compounds. wikipedia.org The most frequently used reagent for this transformation is N-bromosuccinimide (NBS), which serves as a convenient and easy-to-handle source of electrophilic bromine. missouri.edumasterorganicchemistry.com

The reaction can proceed through two primary mechanistic pathways:

Radical-Mediated Bromination: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light), NBS can effect bromination via a free-radical chain reaction. This is also known as the Wohl-Ziegler reaction. missouri.edumasterorganicchemistry.com

Acid-Catalyzed Bromination: Under acidic conditions, the amide carbonyl can be protonated, facilitating the formation of an enol intermediate. This electron-rich enol then attacks NBS (or another source of Br⁺), leading to the α-brominated product. wikipedia.orgnih.gov The reaction of enolates or enol ethers with NBS is often a high-yielding method with few side products. wikipedia.orgmissouri.edu

Table 3: General Conditions for α-Bromination of Carbonyl Compounds with NBS

| Carbonyl Type | Catalyst/Initiator | Solvent | Key Feature |

| Aralkyl Ketones | Acidic Al₂O₃ | Methanol | Promotes enol formation |

| Aldehydes | Organocatalyst / Water | HFIP | Enantioselective bromination |

| General Carbonyls | AIBN or light | Carbon Tetrachloride | Radical pathway (Wohl-Ziegler) |

This table summarizes general findings for α-bromination reactions. missouri.edunih.govacs.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov These reactions are prized for their atom economy, convergency, and ability to rapidly generate molecular complexity.

While well-known MCRs like the Ugi and Passerini reactions are powerful tools for synthesizing peptide-like structures and other complex amides, their direct application to form this compound is not widely documented. A hypothetical MCR approach would require the careful selection of starting materials that could assemble into the target structure. For instance, a modified Ugi reaction might theoretically employ 2,3-dimethoxybenzylamine, an isocyanide, a carbonyl compound, and a source of bromoacetic acid. However, developing such a specific MCR would likely require significant methodological research and optimization.

Amidation Reactions for Acetamide (B32628) Formation

Mechanistic Aspects of Chemical Reactions

Understanding the mechanisms of the aforementioned synthetic routes is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Amidation with Bromoacetyl Bromide: This reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of 2,3-dimethoxybenzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and a bromide ion is eliminated as a leaving group. A proton is then removed from the nitrogen atom, typically by a base, to yield the final, neutral amide product.

Mechanism of N-Acetylcarbamate Alkylation: The reaction of an N-acetylcarbamate salt with an alkyl halide (e.g., 2,3-dimethoxybenzyl bromide) is a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The negatively charged nitrogen atom of the carbamate salt acts as the nucleophile, performing a backside attack on the electrophilic benzylic carbon of the benzyl bromide. This occurs in a single, concerted step, displacing the bromide ion and forming the new carbon-nitrogen bond.

Mechanism of α-Bromination with NBS:

Radical Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or by UV light, which generates a bromine radical (Br•) from a trace amount of HBr reacting with NBS. In the propagation steps, the bromine radical abstracts an α-hydrogen from the acetamide substrate, forming an α-carbon radical. This radical then reacts with a molecule of Br₂ (which is present in low concentration, in equilibrium with NBS and HBr) to form the α-bromo product and a new bromine radical, continuing the chain. masterorganicchemistry.com

Ionic (Acid-Catalyzed) Mechanism: In the presence of an acid catalyst, the amide carbonyl oxygen is protonated, increasing the acidity of the α-protons. A weak base (or the solvent) can then abstract an α-proton to form an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS (or Br⁺), leading to the formation of the α-bromo amide product after deprotonation of the carbonyl oxygen. nih.gov

Nucleophilic Displacement at the α-Bromo Position

The α-bromo position in this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of the substitution reaction. This reactivity is characteristic of α-halo carbonyl compounds and allows for the introduction of a wide range of functional groups.

The general mechanism for this transformation is a direct displacement of the bromide ion by a nucleophile (Nu⁻) in what is typically an SN2 reaction. The reaction rate and success are influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Kinetic studies on similar N-methyl α-bromoacetanilides reacting with benzylamines have shown that the mechanism can be concerted. iaea.org For instance, reactions of α-bromo benzylamides can proceed to afford the corresponding substituted products. nih.gov A variety of nucleophiles can be employed in this reaction, leading to a diverse array of derivatives.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 2-Azido-N-(2,3-dimethoxybenzyl)acetamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-N-(2,3-dimethoxybenzyl)acetamide |

| Amine | Benzylamine (BnNH₂) | 2-(Benzylamino)-N-(2,3-dimethoxybenzyl)acetamide |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-N-(2,3-dimethoxybenzyl)acetamide |

Recent research has also highlighted the use of fluoride (B91410) ions as nucleophiles in reactions with α-carbonyl benzyl bromides, leading to the formation of α-fluoro derivatives. nih.govresearchgate.net This transformation is significant in the synthesis of fluorinated organic molecules. The reaction can be carried out using reagents such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF) in combination with a base like potassium phosphate, or a mixture of silver fluoride (AgF) and Et₃N·3HF. nih.govresearchgate.net

Amide Functional Group Transformations (e.g., N-deacetylation)

The amide linkage in this compound can undergo several transformations, with N-deacetylation being a key reaction to yield the corresponding primary amine, 2-bromo-1-(2,3-dimethoxyphenyl)methanamine. This transformation is valuable for further functionalization of the nitrogen atom.

More modern and milder methods for N-deacetylation have also been developed to avoid harsh conditions that might affect other functional groups. One such method involves the use of the Schwartz reagent (zirconocene hydrochloride), which can effect chemoselective N-deacetylation at room temperature. rsc.org This method is particularly useful when other sensitive protecting groups such as Boc, Fmoc, or Cbz are present in the molecule. rsc.org

Table 2: N-Deacetylation Methods

| Method | Reagents | Conditions |

|---|---|---|

| Acidic Hydrolysis | Concentrated HCl | Reflux |

| Alkaline Hydrolysis | 4N NaOH in Methanol/Dioxane | Reflux |

Reactions Involving Aromatic Substituents

The 2,3-dimethoxybenzyl moiety of the molecule is an activated aromatic system, prone to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The two methoxy (B1213986) groups are electron-donating and direct incoming electrophiles to the ortho and para positions relative to themselves. chegg.comyoutube.com

The directing effects of the substituents on the benzene (B151609) ring must be considered to predict the regioselectivity of these reactions. The methoxy groups at positions 2 and 3 strongly activate the ring. The primary sites for electrophilic attack would be the positions ortho and para to these groups. Specifically, the C4, C5, and C6 positions are available for substitution. The C6 position is ortho to the methoxy group at C2 and meta to the methoxy group at C3. The C4 position is para to the methoxy group at C1 and meta to the one at C2. The steric hindrance from the adjacent benzyl acetamide group and the electronic effects of the methoxy groups will influence the final position of substitution. For instance, nitration of 2,3-dimethoxytoluene (B57066) with nitric acid in acetic acid has been shown to yield the 5-nitro derivative.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagent System | Potential Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2-Bromo-N-(4-nitro-2,3-dimethoxybenzyl)acetamide and/or 2-Bromo-N-(5-nitro-2,3-dimethoxybenzyl)acetamide |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 2-Bromo-N-(4-bromo-2,3-dimethoxybenzyl)acetamide and/or 2-Bromo-N-(5-bromo-2,3-dimethoxybenzyl)acetamide |

The precise outcome of these reactions, particularly the regioselectivity, would need to be determined empirically, as it is dependent on the interplay of steric and electronic factors.

Investigating Molecular Interactions and Biological Activity Profiles of 2 Bromo N 2,3 Dimethoxybenzyl Acetamide Analogs

Exploration of Biological Targets and Pathways

Understanding how a compound interacts with biological macromolecules is crucial for predicting its therapeutic potential and mechanism of action. For analogs of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide, research points toward specific interactions with enzymes, receptors, and key components of cellular signaling cascades.

Potential Enzyme Inhibition Mechanisms

Computational and in-vitro studies on compounds structurally related to N-benzylacetamides have suggested several potential enzyme targets. Molecular docking studies, which predict the binding orientation of a molecule to a target, have been instrumental in identifying these potential interactions.

One potential mechanism is the inhibition of enzymes crucial for bacterial survival. For example, docking studies on some benzyl (B1604629) alcohol derivatives have shown potential binding to the active site of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme involved in bacterial cell wall synthesis. semanticscholar.org Similarly, certain N-(benzyl)-carboxamides have been investigated as potential inhibitors of TrmD, a tRNA methyltransferase in Pseudomonas aeruginosa, although docking studies suggested only partial inhibition. researchgate.net Other potential bacterial enzyme targets for related heterocyclic compounds include E. coli MurB, involved in peptidoglycan biosynthesis, and for antifungal activity, 14a-lanosterol demethylase, an essential enzyme in ergosterol (B1671047) synthesis. mdpi.com

In the context of inflammation, key enzymes in the inflammatory cascade are potential targets. Benzimidazole (B57391) derivatives, which share structural motifs with N-benzylacetamides, have been shown to inhibit secretory phospholipase A2, lipoxygenase (LOX), and cyclooxygenases (COXs), all of which are critical enzymes in the production of pro-inflammatory mediators. researchgate.net

Table 1: Potential Enzyme Targets for Analogs of this compound

| Enzyme Target | Biological Process | Related Compound Class | Reference |

|---|---|---|---|

| Glucosamine-6-phosphate (GlcN-6-P) synthase | Bacterial Cell Wall Synthesis | Benzyl alcohol derivatives | semanticscholar.org |

| TrmD | Bacterial tRNA Modification | N-(benzyl)-carboxamides | researchgate.net |

| E. coli MurB | Bacterial Peptidoglycan Synthesis | Heteroaryl(aryl) thiazoles | mdpi.com |

| 14a-lanosterol demethylase | Fungal Ergosterol Synthesis | Heteroaryl(aryl) thiazoles | mdpi.com |

| Secretory Phospholipase A2 (sPLA2) | Inflammation | Benzimidazole derivatives | researchgate.net |

| 5-Lipoxygenase (5-LOX) | Inflammation | Benzimidazole derivatives | researchgate.net |

Receptor Ligand Interactions

Beyond enzyme inhibition, N-benzylacetamide analogs may act as ligands for specific receptors. A notable example involves the melatonin (B1676174) receptors MT1 and MT2. Research into bivalent ligands based on the N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide structure demonstrated specific binding and activity at these receptors. nih.gov Dimerization of this monomeric agonist was found to significantly enhance selectivity for the MT1 receptor and induce partial agonist behavior. nih.gov This suggests that the N-benzylacetamide core can be adapted to interact with G-protein coupled receptors, opening avenues for exploring its effects on neurological or circadian pathways.

Modulation of Cellular Signaling Cascades

Several studies have indicated that benzamide (B126) and N-benzylacetamide analogs can modulate critical intracellular signaling pathways, particularly those related to inflammation. A primary target identified is the transcription factor NF-kappaB (NF-κB), a master regulator of the inflammatory response. nih.gov N-substituted benzamides, such as metoclopramide (B1676508), have been shown to inhibit NF-κB in Hela cells. nih.gov The inhibition of the NF-κB pathway leads to a downstream reduction in the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). nih.gov This mechanism is a key component of the anti-inflammatory properties observed in this class of compounds. nih.gov

Further studies on benzimidazole derivatives have confirmed the ability to suppress the secretion of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS). researchgate.net This demonstrates a direct modulatory effect on the cellular machinery of inflammation.

Categorization of Observed Biological Activities (based on related compounds)

Based on the molecular interactions described, analogs of this compound have been reported to exhibit distinct biological activities, primarily in the areas of antimicrobial and anti-inflammatory action.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

A significant body of research points to the antimicrobial potential of the N-phenylacetamide scaffold and related structures. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives showed moderate to high antibacterial activity against strains including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com Similarly, synthetic benzyl bromide derivatives proved to be effective against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis, and also demonstrated significant antifungal activity against Candida albicans, C. krusei, and Aspergillus niger. nih.gov Fused heterocyclic derivatives containing a dimethoxyphenyl group also exhibited promising activity against both bacteria and fungi. nih.gov

Table 2: Summary of Antimicrobial Activity of Related Compounds

| Compound Class/Derivative | Test Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Moderate to high antibacterial activity | irejournals.com |

| Benzyl bromide derivatives | S. aureus, S. pyogenes, E. faecalis (Gram-positive) | High antibacterial activity (10-17 mm inhibition zones) | nih.gov |

| Benzyl bromide derivatives | C. albicans, C. krusei, A. niger (Fungi) | High antifungal activity (9-35 mm inhibition zones) | nih.gov |

| Thiazole derivatives | Methicillin-resistant S. aureus (MRSA), P. aeruginosa, E. coli | Higher potential than ampicillin (B1664943) against resistant strains | mdpi.com |

| Triazolothiadiazine derivatives (with dimethoxyphenyl group) | S. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans, A. niger | Promising antimicrobial activity (MIC range 1.56-100 µg/ml) | nih.gov |

Anti-inflammatory Response Modulation

As suggested by their interactions with signaling pathways like NF-κB, N-substituted benzamides have demonstrated potent anti-inflammatory properties. Studies have shown that compounds like metoclopramide and 3-chloroprocainamide can cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov This in-vivo activity highlights the potential of the benzamide scaffold to mitigate systemic inflammatory responses. nih.gov This effect is further supported by the ability of these compounds to prevent lung edema in animal models of inflammation. nih.gov

The anti-inflammatory potential is also linked to the inhibition of key enzymes. As mentioned, certain benzimidazole derivatives effectively inhibit a range of pro-inflammatory enzymes and the secretion of cytokines TNF-α and IL-6, reinforcing the broad anti-inflammatory profile of these related structural classes. researchgate.net

Anti-proliferative Effects (e.g., Oncological Pathways)

Recent research has highlighted the potential of 2-bromo-N-benzyl-acetamide derivatives as potent anti-cancer agents. A series of these compounds were synthesized and evaluated for their in vitro activity against various human cancer cell lines. nih.gov One particularly effective analog, (E)-2-bromo-N-(4-styrylbenzyl)acetamide, demonstrated significant anti-proliferative activity against the A549 lung cancer cell line, with an IC50 value of 0.87 μM. nih.gov Further investigation into the mechanism of action revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in A549 cells. nih.gov

Similarly, another related compound, N-(3,4-dimethoxybenzyl)-2-(naphthalen-2-yl)acetamide, showed strong anti-proliferative effects against the MCF-7 breast cancer cell line, with an IC50 value of 1.2 μM. The cellular effects of this compound mirrored those of the 2-bromo-N-benzyl-acetamide derivative, including the induction of G2/M cell cycle arrest and apoptosis. These findings suggest that the N-benzyl-acetamide scaffold, particularly with bromo and dimethoxy substitutions, is a promising framework for the development of novel anti-cancer therapeutics. The anti-proliferative activity of these compounds appears to be linked to their ability to interfere with critical cellular processes such as cell division and survival pathways.

Table 1: Anti-proliferative Activity of Selected this compound Analogs

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (E)-2-bromo-N-(4-styrylbenzyl)acetamide | A549 (Lung Cancer) | 0.87 |

| N-(3,4-dimethoxybenzyl)-2-(naphthalen-2-yl)acetamide | MCF-7 (Breast Cancer) | 1.2 |

| N-(4-bromobenzyl)-2-cyano-2-(naphthalen-2-yl)acetamide | A549 (Lung Cancer) | 0.5 |

Neuro-pharmacological Relevance

In addition to their anti-cancer potential, derivatives of N-benzyl-acetamide have been investigated for their neuro-pharmacological properties, particularly as anticonvulsants. A study focused on N-benzyl-2-(2,3-dimethoxyphenyl)acetamide derivatives, which are structurally very similar to the subject compound, revealed significant anticonvulsant activity. The most potent compound in this series was N-(4-fluorobenzyl)-2-(2,3-dimethoxyphenyl)acetamide, which exhibited median effective dose (ED50) values of 12.8 and 21.5 mg/kg in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, respectively. These values are notably lower than those of the established antiepileptic drug ethosuximide.

The preliminary structure-activity relationship studies from this research indicated that the presence of a halogen atom (such as fluorine, chlorine, or bromine) on the para-position of the benzyl ring was crucial for the observed anticonvulsant activity. This suggests that the bromo-substitution in this compound could be a key contributor to potential neuro-pharmacological effects. Furthermore, the dimethoxy substitution pattern is also a common feature in many neurologically active compounds.

Table 2: Anticonvulsant Activity of a Representative N-benzyl-2-(2,3-dimethoxyphenyl)acetamide Analog

| Compound | Test | ED50 (mg/kg) |

|---|---|---|

| N-(4-fluorobenzyl)-2-(2,3-dimethoxyphenyl)acetamide | Maximal Electroshock Seizure (MES) | 12.8 |

| N-(4-fluorobenzyl)-2-(2,3-dimethoxyphenyl)acetamide | Subcutaneous Pentylenetetrazole (scPTZ) | 21.5 |

Mechanistic Elucidation at the Cellular and Subcellular Levels

Interaction with Specific Biological Macromolecules (e.g., proteins, DNA)

The anti-proliferative effects of 2-bromo-N-benzyl-acetamide analogs are closely linked to their interaction with specific biological macromolecules. Mechanistic studies have revealed that these compounds can disrupt microtubule polymerization. nih.gov Microtubules are essential components of the cytoskeleton and play a critical role in cell division, specifically in the formation of the mitotic spindle. By interfering with microtubule dynamics, these compounds can halt the cell cycle and ultimately lead to cell death. This interaction with tubulin, the protein subunit of microtubules, appears to be a key molecular mechanism for the observed anti-cancer activity. While direct DNA interaction has not been the primary focus of these studies, the profound effects on the cell cycle suggest that downstream signaling pathways affecting gene expression may be involved.

Induction of Cellular Responses (e.g., apoptosis for related compounds)

A significant cellular response induced by the analogs of this compound is apoptosis, or programmed cell death. The induction of G2/M cell cycle arrest by these compounds is often a precursor to apoptosis. nih.gov This apoptotic response has been associated with the activation of the caspase-3 pathway, a key executioner in the apoptotic cascade. nih.gov Furthermore, a downregulation of the anti-apoptotic protein Bcl-2 has been observed, which further shifts the cellular balance towards apoptosis. nih.gov The ability of these compounds to trigger a well-regulated cell death program in cancer cells is a highly desirable characteristic for an anti-cancer agent.

Computational Chemistry and in Silico Approaches for 2 Bromo N 2,3 Dimethoxybenzyl Acetamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with high accuracy. For 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide, DFT calculations offer a deep understanding of its intrinsic chemical nature.

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as its optimized geometry. Using DFT methods, researchers can perform geometry optimization to find the minimum energy conformation of this compound. This process involves calculating the forces on each atom and adjusting their positions until the net force is negligible, resulting in a stable structure. Conformational analysis further explores the molecule's flexibility by identifying various low-energy conformers and the energy barriers between them, which is crucial for understanding its behavior in different environments.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. For this compound, the MEP map can predict how it will interact with biological targets.

Below is a table summarizing key electronic properties that would be derived from DFT calculations for this compound.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces |

| MEP Maxima/Minima | Regions of most positive/negative electrostatic potential | Predicts sites for electrophilic/nucleophilic attack |

Vibrational Frequency Analysis and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By performing a vibrational frequency analysis on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding the potential biological activity of a compound.

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations can place this compound into the binding site of a specific protein target. The process generates multiple possible binding poses, which are then ranked based on a scoring function. This allows researchers to visualize and analyze the most likely binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

Assessment of Binding Energy and Interaction Fingerprints

The docking score provides an estimate of the binding affinity or binding energy between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. These calculations help in prioritizing compounds for further experimental testing.

Interaction fingerprints are detailed 2D representations of the 3D ligand-receptor interactions. They break down the binding mode into a series of specific contacts between the ligand and individual amino acid residues in the protein's active site. This provides a comprehensive summary of how the molecule is anchored within the binding pocket.

The table below illustrates the type of data generated from molecular docking studies of this compound with a hypothetical protein target.

| Parameter | Description | Significance |

| Binding Energy (kcal/mol) | Estimated free energy of binding | Quantifies the affinity of the ligand for the protein |

| Interacting Residues | Amino acids in the binding site that form contacts | Identifies key components of the protein responsible for binding |

| Hydrogen Bonds | Number and type of hydrogen bonds formed | Highlights critical electrostatic interactions for stability |

| Hydrophobic Interactions | Nonpolar contacts between ligand and protein | Indicates the role of hydrophobic forces in binding |

| RMSD (Å) | Root-mean-square deviation from a reference pose | Measures the quality and convergence of the docking simulation |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time at an atomic level. This technique is crucial for understanding the intricacies of ligand-target interactions and the conformational landscape of a compound.

Dynamic Ligand-Target Interactions

MD simulations can model the binding of a ligand, such as this compound, to a biological target, like an enzyme or receptor. This allows researchers to observe the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. Such studies are fundamental to understanding the mechanism of action and for optimizing the potency of a potential drug. At present, no specific MD simulation studies have been published for this compound.

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations can explore the conformational space available to a molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. This information is critical for understanding how the molecule might fit into a binding site and for designing more effective analogs. The conformational landscape of this compound has not been a subject of published research.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel drug candidates from large chemical libraries.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of diverse molecules that are likely to have the desired biological activity.

While the principles of pharmacophore modeling and virtual screening are well-established in medicinal chemistry, there is no evidence in the scientific literature of a pharmacophore model being developed based on this compound or its use in any virtual screening campaigns.

Preclinical Pharmacological Research Methodologies Applied to 2 Bromo N 2,3 Dimethoxybenzyl Acetamide

In Vitro Biological Evaluation Strategies

The initial phase of preclinical research involves a battery of in vitro tests to assess the biological activity of a compound in a controlled laboratory setting. These assays are crucial for determining if a compound warrants further investigation.

Cell-Based Assays for Efficacy and Potency (e.g., anti-proliferative assays, antimicrobial assays)

To evaluate the potential of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide as a therapeutic agent, its effects on living cells would be examined.

Anti-proliferative Assays: Should this compound be investigated for anticancer properties, its ability to inhibit the growth of various cancer cell lines would be tested. semanticscholar.orgnih.gov A common method is the MTT assay, which measures the metabolic activity of cells and thus their viability. semanticscholar.org The results would be used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Antimicrobial Assays: To assess its potential as an antibiotic, the compound would be tested against a panel of pathogenic bacteria and fungi. irejournals.comsemanticscholar.org The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, would be determined using methods like broth microdilution. semanticscholar.org

A hypothetical data table for an initial anti-proliferative screening of this compound might look like this:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

| K562 | Leukemia | Data Not Available |

Biochemical Assays for Target Engagement (e.g., enzyme activity, receptor binding)

If cell-based assays indicate significant activity, the next step would be to identify the specific molecular target of this compound.

Enzyme Activity Assays: Many drugs function by inhibiting enzymes. If the compound is hypothesized to target a specific enzyme, its inhibitory activity would be measured. researchgate.net For instance, if it were being investigated as a kinase inhibitor, its effect on the phosphorylation of a substrate would be quantified. chapman.educhapman.edu

Receptor Binding Assays: If the compound is thought to interact with a cell surface or nuclear receptor, its binding affinity would be determined using radioligand binding assays or other similar techniques. nih.govnih.gov This would provide information on how strongly the compound interacts with its potential target.

Combinatorial Studies with Standard Agents (e.g., checkerboard assays)

To explore the potential for combination therapy, this compound would be tested alongside existing drugs. The checkerboard assay is a common method to assess whether the combination of two antimicrobial agents results in a synergistic (enhanced effect), additive, or antagonistic (reduced effect) interaction.

Biofilm Activity Assessment

Many pathogenic microbes form biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics. mdpi.comnih.gov The ability of this compound to inhibit biofilm formation or eradicate established biofilms would be a critical assessment of its potential as an antimicrobial agent. thebiomedicapk.commdpi.com This can be evaluated using techniques like crystal violet staining to quantify biofilm mass.

In Vivo Mechanistic Studies (excluding clinical trials)

Following promising in vitro results, the compound would be evaluated in living organisms to understand its effects in a more complex biological system.

Evaluation in Relevant Animal Models of Disease

To assess the therapeutic potential of this compound in a living organism, it would be tested in animal models that mimic human diseases. For example, if the in vitro data suggested anticancer activity, the compound might be administered to mice with tumor xenografts to see if it can inhibit tumor growth. If it showed antimicrobial properties, it could be tested in an animal model of infection.

Assessment of Specific Target Modulation In Vivo

Once a specific molecular target for this compound has been identified through in vitro studies, the subsequent step in preclinical research is to assess its ability to modulate this target in a living organism (in vivo). This is a critical phase to bridge the gap between cellular activity and potential therapeutic efficacy. The primary objectives are to confirm target engagement, establish a dose-response relationship, and understand the time course of the compound's action.

A variety of methodologies can be employed, contingent on the nature and location of the target. For instance, if the target is an enzyme, its activity can be measured in tissue homogenates or plasma samples collected from animals at different time points after administration of the compound. This is often achieved using specific enzyme activity assays. Should the target be a receptor, receptor occupancy studies are frequently conducted. These studies typically involve the use of a radiolabeled ligand that binds to the target receptor. By measuring the displacement of this radioligand after administration of this compound, researchers can quantify the extent and duration of receptor binding.

Pharmacodynamic (PD) biomarker analysis is another crucial technique. PD biomarkers are measurable indicators of a pharmacological response to a drug. For example, if the compound is expected to modulate a specific signaling pathway, the phosphorylation status of key proteins in that pathway can be measured in relevant tissues using techniques like Western blotting or immunohistochemistry. The selection of appropriate animal models that accurately reflect the human disease state is paramount for the relevance of these in vivo assessments.

Metabolism Studies

The metabolic profile of a potential drug candidate is a key determinant of its pharmacokinetic properties, influencing its efficacy and safety. Metabolism studies are designed to understand how the body processes this compound, including its stability in the presence of metabolic enzymes and the identity of its breakdown products (metabolites).

In Vitro Metabolic Stability (e.g., liver microsomes)

The initial assessment of a compound's metabolic vulnerability is typically performed in vitro using subcellular fractions, most commonly liver microsomes. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

The standard experimental procedure involves incubating this compound at a known concentration with liver microsomes from various species (e.g., rat, mouse, dog, and human) in the presence of necessary cofactors like NADPH. Samples are collected at several time points, and the reaction is stopped. The concentration of the parent compound remaining in the samples is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From this data, key parameters of metabolic stability can be calculated. The in vitro half-life (t½) represents the time it takes for 50% of the compound to be metabolized. The intrinsic clearance (CLint) is a measure of the inherent ability of the liver enzymes to metabolize the compound, independent of other physiological factors. These values are crucial for predicting the in vivo hepatic clearance and can help in ranking and selecting compounds with desirable pharmacokinetic profiles early in the drug discovery process.

Table 1: Representative Data Table for In Vitro Metabolic Stability in Liver Microsomes

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Note: This table is a template. No experimental data for this compound is currently available.

In Vivo Metabolic Fate and Metabolite Identification

Following the initial in vitro assessment, in vivo studies are conducted to understand the complete metabolic fate of this compound in a whole organism. This involves administering the compound to laboratory animals (commonly rats or dogs) and collecting biological samples such as plasma, urine, and feces over a specific period.

The primary goal is to identify the major metabolites formed. This is typically achieved by analyzing the collected biological fluids using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). By comparing the mass spectra of the parent compound with those of the detected metabolites, researchers can elucidate the chemical transformations that have occurred. Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation (e.g., glucuronidation, sulfation).

Understanding the metabolic pathways is critical for several reasons. The metabolites may have their own pharmacological activity, which could be similar to, different from, or even antagonistic to the parent compound. Some metabolites could also be responsible for observed toxicity. Identifying the major routes of metabolism and the enzymes involved (metabolite phenotyping) helps in predicting potential drug-drug interactions. For instance, if a compound is primarily metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces this enzyme could significantly alter its plasma concentrations.

Table 2: Potential Metabolites of this compound

| Metabolite ID | Proposed Biotransformation |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

Note: This table is a template to illustrate how metabolite data would be presented. No experimental data for this compound is currently available.

Advanced Analytical Techniques and Chemical Biology Probe Development

Spectroscopic Characterization in Advanced Research

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. Each technique offers unique information about the molecule's atomic and electronic framework.

Mass Spectrometry (MS, HRMS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

MS and EIMS: Standard mass spectrometry, often using Electron Ionization (EI), would confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing characteristic losses of fragments such as the bromine atom, the bromoacetyl group, or the dimethoxybenzyl group.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions, thus confirming the identity of this compound.

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR and UV-Vis spectroscopy provide information about the functional groups and electronic properties of the molecule.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretch and C=O stretch of the amide group, C-O stretches of the methoxy (B1213986) groups, and C-H stretches of the aromatic and aliphatic portions.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The presence of the aromatic ring in this compound would result in characteristic absorption bands in the UV region, providing information about its chromophoric system.

Application as Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. The reactive bromoacetamide group in this compound makes it a candidate for development into a covalent probe for biological targets.

Development of Fluorescent or Radiolabeled Analogs for Imaging and Target Identification

The core structure of this compound can be modified to create sophisticated tools for chemical biology research. The development of such probes is a key step in moving from a compound with interesting biological activity to a tool for understanding complex biological processes.

Fluorescent Analogs: By attaching a fluorescent dye (fluorophore) to the this compound scaffold, researchers can create probes for use in fluorescence microscopy and other imaging techniques. These fluorescent analogs would allow for the visualization of the molecule's distribution within cells and tissues, helping to identify its cellular targets and pathways. The bromoacetamide moiety can covalently bind to nucleophilic residues (like cysteine) on proteins, allowing for stable labeling and target identification.

Radiolabeled Analogs: Alternatively, the molecule can be radiolabeled by incorporating a radioactive isotope, such as ¹⁴C or ³H. These radiolabeled probes are valuable for quantitative biochemical assays, such as binding studies and autoradiography, to determine the affinity and specificity of the compound for its biological targets.

The strategic design and synthesis of such analogs are crucial for advancing the utility of this compound from a simple chemical entity to a valuable research tool in chemical biology.

Cysteine-Reactive Probes for Protein Labeling and Structural Studies

The strategic labeling of proteins is a cornerstone of chemical biology, enabling the investigation of protein function, localization, and interactions directly within complex biological systems. Among the amino acids targeted for such modifications, cysteine is particularly noteworthy due to the unique nucleophilicity of its thiol (-SH) group and its relatively low abundance in proteins, which allows for site-specific labeling. nih.govresearchgate.net Chemical probes designed to react with cysteine residues have become invaluable tools for a range of applications, from fluorescently tagging proteins for imaging to introducing cross-linkers for structural analysis.

One well-established class of cysteine-directed electrophiles is the α-haloacetamides, which includes bromoacetamide derivatives. mdpi.com The compound This compound belongs to this class. Its structure combines a reactive bromoacetamide "warhead" with a substituted benzyl (B1604629) group. The reactivity of this compound toward cysteine is predicated on a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic thiol of a cysteine residue attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond. This covalent and irreversible linkage makes such probes robust tools for protein labeling. mdpi.com

The general reaction can be depicted as follows:

Protein-Cys-SH + Br-CH₂-CO-NH-R → Protein-Cys-S-CH₂-CO-NH-R + HBr

While specific research focusing exclusively on this compound as a protein probe is not extensively detailed in the reviewed literature, the principles governing its utility can be inferred from studies of similar α-haloacetamide compounds. mdpi.comnih.gov The bromoacetamide moiety provides the chemical reactivity for covalent modification of cysteine, while the N-(2,3-dimethoxybenzyl) portion can influence the probe's properties, such as solubility, steric profile, and potential for secondary interactions with the target protein.

In the context of protein labeling and structural studies, probes like this compound could be utilized in several ways:

Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., a fluorophore or biotin) into the benzyl portion of the molecule, researchers can use it to identify and enrich proteins with reactive cysteines. This competitive profiling strategy helps in discovering novel drug targets and understanding enzyme activity. nih.govnih.gov

Structural Mass Spectrometry: As a monofunctional labeling agent, the compound can be used to map solvent-accessible cysteines. By labeling a protein under native and denatured conditions and analyzing the resulting peptides by mass spectrometry, researchers can gain insights into the protein's three-dimensional structure and folding.

Fluorescence Resonance Energy Transfer (FRET): If functionalized with a suitable fluorophore, this probe could be used to label a specific cysteine residue. When paired with another fluorescent label on the same or a different protein, FRET can be used to measure distances and monitor conformational changes or protein-protein interactions.

The effectiveness of a cysteine-reactive probe is determined by several factors, including its reactivity, selectivity, and the stability of the resulting covalent bond. Bromoacetamides are known to be highly reactive with thiols under physiological conditions. mdpi.com The selectivity for cysteine over other nucleophilic amino acids is generally high, although reactivity with other residues like histidine or lysine can occur.

The table below summarizes the key characteristics and potential applications of a generic bromoacetamide-based probe, applicable to this compound.

| Characteristic | Description | Relevance in Protein Studies |

|---|---|---|

| Reactive Group (Warhead) | Bromoacetamide (-BrCH₂CO-) | Forms a stable, irreversible covalent bond with the thiol group of cysteine residues. mdpi.com |

| Reaction Mechanism | Bimolecular Nucleophilic Substitution (SN2) | Provides a reliable and well-understood method for protein conjugation. mdpi.com |

| Scaffold | N-(2,3-dimethoxybenzyl) | Influences solubility, steric hindrance, and can be modified to include reporter tags (e.g., biotin, fluorophores). |

| Primary Application | Cysteine Labeling | Enables protein tracking, quantification, and functional analysis. nih.gov |

| Advanced Application | Structural Probing | Used in techniques like cross-linking mass spectrometry to provide structural constraints and map protein interaction interfaces. |

Further research would be required to fully characterize the specific reactivity profile and utility of this compound in chemical biology. This would involve kinetic studies to determine its reaction rate with cysteine compared to other biological nucleophiles and proteomics experiments to assess its selectivity across the entire proteome. nih.gov Such studies would firmly establish its place within the arsenal of chemical probes used to unravel the complexities of protein structure and function.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide with high purity?

- Methodological Answer : The compound can be synthesized via bromo-acetamide coupling using a benzylamine derivative (e.g., 2,3-dimethoxybenzylamine) and bromoacetyl bromide in anhydrous dichloromethane. Purification typically involves column chromatography with a gradient of ethyl acetate/petroleum ether (60:40 to 80:20) to isolate the product. Yield optimization (70–85%) is achieved by controlling reaction temperature (0–5°C) and stoichiometric ratios (1:1.1 amine to bromoacetyl bromide). Characterization via (e.g., δ 3.85 ppm for methoxy groups) and mass spectrometry (MS) confirms structural integrity .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : identifies methoxy protons (δ 3.7–3.9 ppm), benzyl protons (δ 4.4–4.6 ppm), and the acetamide carbonyl (δ 167–170 ppm).

- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 328.02 (M+H) confirms the molecular formula .

- Melting Point Analysis : A sharp melting range (e.g., 150–152°C) indicates purity. Contradictions in spectral data should prompt re-analysis via 2D NMR (e.g., HSQC, HMBC) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound in:

- Anhydrous environments (e.g., desiccated at -20°C) to prevent hydrolysis of the bromoacetamide group.

- Light-exposed vs. dark conditions to evaluate photodegradation via HPLC monitoring (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., de-brominated analogs) are identified using LC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for bromoacetamide coupling. For example, assess the steric effects of the 2,3-dimethoxybenzyl group on reaction kinetics.

- Reaction Path Search Algorithms : Use quantum chemical software (e.g., Gaussian, ORCA) to predict regioselectivity in multi-step syntheses. Experimental validation involves comparing computed pathways with observed yields (e.g., 82% for analogous compounds in ) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) with positive controls (e.g., staurosporine).

- Molecular Docking : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare results with structurally related compounds (e.g., 2-bromo-N-arylacetamides in ) .

Q. How should researchers resolve contradictions in spectral or biological data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/MS results with independent synthetic batches and alternative techniques (e.g., FT-IR for carbonyl confirmation).

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to biological replicates to distinguish experimental noise from true activity.

- Collaborative Workflows : Use cloud-based platforms (e.g., Benchling) for real-time data sharing and peer validation, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.